molecular formula C14H10Cl2N2O3 B11956328 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid

4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid

Cat. No.: B11956328
M. Wt: 325.1 g/mol
InChI Key: XHOWPNGFFOTJKG-UHFFFAOYSA-N
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Description

4-{[(3,4-dichloroanilino)carbonyl]amino}benzoic acid is a chemical compound that features a benzoic acid core with a 3,4-dichloroanilino group attached via a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-dichloroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 3,4-dichloroaniline with a benzoic acid derivative. One common method is the condensation reaction between 3,4-dichloroaniline and 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-dichloroanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(3,4-dichloroanilino)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3,4-dichloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichloroanilino group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3,4-dichloroanilino)carbonyl]amino}benzoic acid is unique due to the presence of two chlorine atoms in the anilino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-6-5-10(7-12(11)16)18-14(21)17-9-3-1-8(2-4-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)

InChI Key

XHOWPNGFFOTJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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